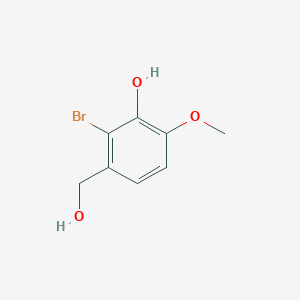
2-Bromo-3-(hydroxymethyl)-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(hydroxymethyl)-6-methoxyphenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol can be achieved through several methods. One common approach involves the bromination of 3-(hydroxymethyl)-6-methoxyphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(hydroxymethyl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Zinc in acetic acid at room temperature.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: 2-Bromo-3-(carboxymethyl)-6-methoxyphenol.
Reduction: 3-(Hydroxymethyl)-6-methoxyphenol.
Substitution: 2-Amino-3-(hydroxymethyl)-6-methoxyphenol.
Aplicaciones Científicas De Investigación
2-Bromo-3-(hydroxymethyl)-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol
- 2-Chloro-3-(hydroxymethyl)-6-methoxyphenol
- 2-Bromo-3-(hydroxymethyl)-5-methoxyphenol
Uniqueness
2-Bromo-3-(hydroxymethyl)-6-methoxyphenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. Compared to its analogs, the presence of the bromine atom at the 2-position and the methoxy group at the 6-position may enhance its antimicrobial and anticancer properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C8H9BrO3 |
|---|---|
Peso molecular |
233.06 g/mol |
Nombre IUPAC |
2-bromo-3-(hydroxymethyl)-6-methoxyphenol |
InChI |
InChI=1S/C8H9BrO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-3,10-11H,4H2,1H3 |
Clave InChI |
QNFSOAQIGPEVEO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CO)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13596233.png)
![[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene](/img/structure/B13596248.png)
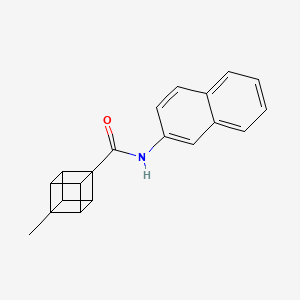
![2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)
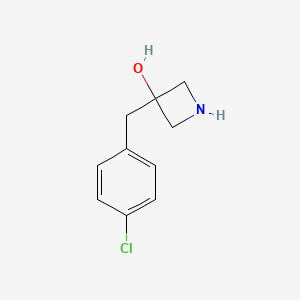
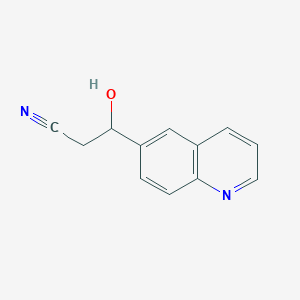

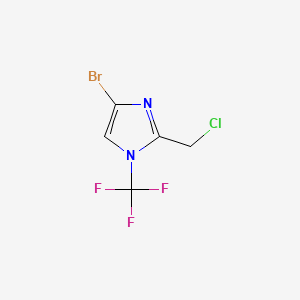
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine](/img/structure/B13596286.png)

![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)
